molecular formula C9H12FNO B2606246 1-Amino-3-(2-fluorophenyl)propan-2-ol CAS No. 1226216-27-8

1-Amino-3-(2-fluorophenyl)propan-2-ol

Cat. No. B2606246
CAS RN: 1226216-27-8
M. Wt: 169.199
InChI Key: ALSSHGPROUAGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-3-(2-fluorophenyl)propan-2-ol” is a chemical compound with a molecular weight of 169.2 . It is a powder in physical form . .


Molecular Structure Analysis

The InChI code for a similar compound, “(2S)-2-amino-3-(2-fluorophenyl)-1-propanol”, is 1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 . This provides a representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 169.2 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications and Drug Metabolism

  • The compound 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, initially intended for medical use, has been studied for its pharmacokinetics, revealing that it is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. Notably, a related compound, 2-amino-1-(3-fluorophenyl)propan-1-ol, was identified as a significant metabolic product in these studies (Grumann et al., 2019).

Corrosion Inhibition

  • Tertiary amines, including compounds related to 1,3-di-amino-propan-2-ol, have been synthesized and tested as corrosion inhibitors for carbon steel. These inhibitors, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), form protective layers on the metal surface, significantly retarding anodic dissolution (Gao, Liang, & Wang, 2007).

Biochemical Applications and Dendrimer Synthesis

  • A polyamine was synthesized from 3-amino-propan-1-ol, demonstrating a broad range of potential polyamine products. This highlights the versatility of amino alcohols like 1-Amino-3-(2-fluorophenyl)propan-2-ol in forming multifunctional polycationic polyamines, which are crucial in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Fluorescent Biomarker Development

  • Compounds synthesized from cardanol and glycerol, including derivatives of propan-2-ol, have been developed as fluorescent biomarkers. These biomarkers, due to their low toxicity and photophysical properties, are suitable for biodiesel quality control and demonstrate the potential of such compounds in environmental monitoring and green chemistry applications (Pelizaro et al., 2019).

Antimicrobial Applications

  • Novel propan-1-one derivatives, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, exhibited significant antimicrobial activity. These findings underscore the potential therapeutic applications of this compound and its derivatives in combating microbial infections (Nagamani et al., 2018).

Catalytic and Synthetic Chemistry

  • The transformation of 1-(2-aminophenyl)propan-2-ol under certain conditions led to the formation of 2-methylindoline, demonstrating the compound's potential in catalytic processes and synthetic chemistry. This indicates the utility of this compound and related compounds in diverse chemical synthesis and transformation processes (Bernas et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with various hazard statements . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

1-amino-3-(2-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSSHGPROUAGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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